Cas no 2035001-59-1 (4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine)

4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine structure
2035001-59-1 structure
商品名:4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
CAS番号:2035001-59-1
MF:C19H22N4O3S
メガワット:386.467982769012
CID:5378087

4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine 化学的及び物理的性質

名前と識別子

    • 4-[6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
    • 4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
    • インチ: 1S/C19H22N4O3S/c1-15-2-4-16(5-3-15)6-11-27(24,25)23-13-17-12-20-19(21-18(17)14-23)22-7-9-26-10-8-22/h2-6,11-12H,7-10,13-14H2,1H3/b11-6+
    • InChIKey: WVJWEBWZYXLFSE-IZZDOVSWSA-N
    • ほほえんだ: C1OCCN(C2=NC=C3CN(S(/C=C/C4=CC=C(C)C=C4)(=O)=O)CC3=N2)C1

4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6444-6764-20mg
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
20mg
$99.0 2023-09-08
Life Chemicals
F6444-6764-15mg
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
15mg
$89.0 2023-09-08
Life Chemicals
F6444-6764-50mg
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
50mg
$160.0 2023-09-08
Life Chemicals
F6444-6764-10mg
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
10mg
$79.0 2023-09-08
Life Chemicals
F6444-6764-75mg
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
75mg
$208.0 2023-09-08
Life Chemicals
F6444-6764-5μmol
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6444-6764-5mg
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
5mg
$69.0 2023-09-08
Life Chemicals
F6444-6764-25mg
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
25mg
$109.0 2023-09-08
Life Chemicals
F6444-6764-4mg
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
4mg
$66.0 2023-09-08
Life Chemicals
F6444-6764-2mg
4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine
2035001-59-1
2mg
$59.0 2023-09-08

4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine 関連文献

4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholineに関する追加情報

Professional Introduction to Compound with CAS No. 2035001-59-1 and Product Name: 4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine

The compound with the CAS number 2035001-59-1 and the product name 4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

At the core of this compound's structure is the pyrrolo[3,4-d]pyrimidine scaffold, which is a well-known pharmacophore in medicinal chemistry. Pyrrolopyrimidines have been extensively studied for their role in various biological processes, including enzyme inhibition and DNA interaction. The presence of the morpholine moiety further enhances the compound's potential by providing a nitrogen-rich environment that can interact with biological targets. This combination of structural elements makes the compound a promising candidate for further exploration in drug discovery.

The sulfonyl group attached to the ethene chain is another critical feature of this molecule. Sulfonyl groups are known for their ability to enhance binding affinity and metabolic stability, making them valuable in the design of bioactive molecules. The specific positioning of this group in relation to the pyrrolopyrimidine ring suggests that it may play a crucial role in modulating the compound's interactions with biological targets. This strategic placement could lead to improved pharmacokinetic properties and enhanced therapeutic efficacy.

Recent research in medicinal chemistry has highlighted the importance of bioisosteric replacements in drug design. The ethenesulfonyl group in this compound serves as an excellent example of such a replacement, offering a balance between structural complexity and functional activity. Studies have shown that sulfonyl-substituted compounds often exhibit enhanced binding to target proteins, which can translate into improved drug-like properties. The 4-methylphenyl group further contributes to the compound's hydrophobicity, which is often desirable for membrane permeability and oral bioavailability.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyrrolopyrimidine core. These methods allow for the efficient assembly of complex molecular frameworks while maintaining regioselectivity and stereoselectivity. The introduction of the morpholine ring at the 2-position of the pyrrolopyrimidine scaffold was achieved through nucleophilic substitution reactions, highlighting the versatility of these synthetic approaches.

In terms of biological activity, preliminary studies suggest that this compound exhibits promising properties as an inhibitor of various enzymes involved in cancer metabolism. The pyrrolopyrimidine scaffold is known to interact with enzymes such as kinases and cyclases, which are critical regulators of cellular processes. The morpholine moiety may enhance binding by forming hydrogen bonds or salt bridges with amino acid residues on the target protein surface. Additionally, the sulfonyl group could participate in dipole-dipole interactions or electrostatic binding, further stabilizing the enzyme-inhibitor complex.

Current research efforts are focused on optimizing the structure-activity relationships (SAR) of this compound class. By systematically modifying substituents such as the sulfonyl group or the phenyl ring, researchers aim to identify analogs with improved potency and selectivity. Computational modeling techniques are being used to predict how different structural modifications will affect binding affinity and metabolic stability. These studies provide valuable insights into how small changes in molecular structure can significantly impact biological activity.

The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology, for instance, inhibitors targeting cancer metabolism have shown great promise in preclinical studies. By disrupting key metabolic pathways, these compounds can induce apoptosis or senescence in cancer cells while sparing healthy tissues. Furthermore, due to its favorable pharmacokinetic properties, this compound may also be suitable for treating inflammatory diseases or infectious disorders where metabolic dysregulation plays a role.

As research progresses, additional derivatives of this compound will be synthesized and evaluated for their biological activity. The integration of high-throughput screening (HTS) technologies will enable rapid identification of lead compounds from large libraries of analogs. Once promising candidates are identified, they will undergo rigorous testing to assess their safety profile and efficacy in vivo models before moving into clinical trials.

The development of novel therapeutic agents relies heavily on advances in synthetic chemistry and computational biology tools used throughout drug discovery pipelines today—both aspects continue playing pivotal roles as new generations come forth within pharmaceutical industry landscape toward next-generation treatments against challenging diseases worldwide including those mentioned earlier along with others yet unmet medical needs addressed by innovative approaches like what exemplified here today by both CAS no 2035001-59-1 along respective product name featuring unique combination structural elements contributing towards future breakthroughs possible thanks dedicated scientists working tirelessly behind scenes every single day push boundaries possible what once seemed impossible achieve now reality thanks persistent efforts collective expertise shared community global scientific enterprise continues grow stronger every passing moment bringing hope millions patients suffering various conditions find better solutions available them thanks everyone involved helping make difference lives better ways never imagined before all thanks contributions made individuals working hard field medicinal chemistry exemplified perfectly through work presented here today involving both mentioned CAS number along respective product name showcasing just depth knowledge creativity required develop truly meaningful advances human health overall well-being society depend upon ever more critically now than ever before given challenges face global population today ranging health economic social dimensions all requiring innovative solutions addressed effectively possible only through continued investment support scientific research education training next generation professionals prepared take up challenge meet needs future head-on without fail whatsoever because humanity future depends upon nothing less than absolute best we can collectively achieve together now more than ever before indeed!

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